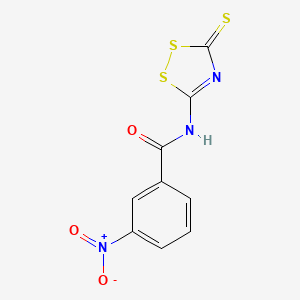

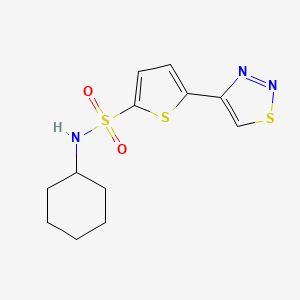

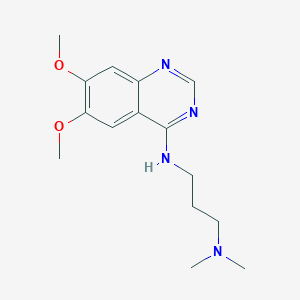

![molecular formula C23H19BrCl2N2O3 B3140169 N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide CAS No. 477868-63-6](/img/structure/B3140169.png)

N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide

Vue d'ensemble

Description

N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide is a useful research compound. Its molecular formula is C23H19BrCl2N2O3 and its molecular weight is 522.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photodynamic Therapy Applications

The synthesis and characterization of zinc phthalocyanine derivatives substituted with Schiff base groups have shown significant potential for applications in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitizers used in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Interactions and Structural Analysis

Research on N′-[(E)-4-Bromobenzylidene]pyrazine-2-carbohydrazide has provided insights into the molecular structures and interactions, such as intramolecular N—H⋯N interactions and π–π stacking, which are fundamental for understanding the properties and reactivities of similar compounds (Hameed et al., 2013).

Antiprotozoal Activity

A series of cinnamic N-acylhydrazone derivatives, sharing structural similarities with the compound of interest, were tested for antiparasitic activity against Leishmania donovani and Trypamosoma brucei rhodesiense. One derivative showed moderate antileishmanial activity, highlighting the potential of these compounds in developing new antiprotozoal drugs (Carvalho et al., 2014).

DNA Interaction and Photodamage

Metal complexes of Schiff base N'1,N'3-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]benzene-1,3-dicarbohydrazide have been synthesized and characterized for their DNA-binding properties. These complexes exhibit potent photodamage abilities on DNA through singlet oxygen generation, suggesting their utility as photosensitizers in photochemical reactions relevant to therapeutic applications (Pradeepa et al., 2013).

Antioxidant Activity

The antioxidant behavior of compounds structurally related to the one has been theoretically studied, revealing that certain structural modifications, such as tautomerization, can significantly enhance antioxidant activity. This finding suggests the potential of these compounds in developing new antioxidants (Ardjani & Mekelleche, 2017).

Propriétés

IUPAC Name |

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-4-[(3,4-dichlorophenyl)methoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrCl2N2O3/c1-2-30-22-10-6-18(24)12-17(22)13-27-28-23(29)16-4-7-19(8-5-16)31-14-15-3-9-20(25)21(26)11-15/h3-13H,2,14H2,1H3,(H,28,29)/b27-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGLWOLJMHFBAK-UVHMKAGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrCl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying pyroglutamic acid cyclotransferase enzymes?

A1: The paper titled "1P-058 麹菌由来ピログルタミン酸開環酵素の同定と性能評価(酵素学,酵素工学,一般講演)" [] investigates a pyroglutamic acid cyclotransferase derived from Aspergillus oryzae (a type of fungus). This enzyme is interesting because it catalyzes the opening of the pyroglutamic acid ring, a modification found in various peptides and proteins. Understanding its properties could have implications for biotechnological applications, such as modifying peptides for improved stability or activity.

Q2: How can computer simulations contribute to our understanding of inositol 1,4,5-trisphosphate receptors?

A2: The research presented in "1P-058 Molecular dynamics simulations of the ligand-binding core of inositol 1, 4, 5-trisphosphate receptor and its mutant in the ligand-free state(The 46th Annual Meeting of the Biophysical Society of Japan)" [] utilizes molecular dynamics simulations, a computational technique. This approach allows researchers to study the dynamic behavior of the inositol 1,4,5-trisphosphate receptor, a protein crucial for intracellular calcium signaling. By simulating the receptor in its ligand-free state, scientists can gain insights into its conformational changes and potential binding mechanisms, which are essential for understanding its function and regulation.

Q3: What is the potential of using microbial 2-oxoglutarate-dependent dioxygenases in synthesizing hydroxy amino acids?

A3: The research titled "1P-058 微生物由来2-オキソグルタル酸依存型ジオキシゲナーゼを利用した多様なヒドロキシアミノ酸合成(酵素学,酵素工学,一般講演)" [] explores the use of microbial 2-oxoglutarate-dependent dioxygenases for the production of various hydroxy amino acids. These enzymes catalyze the incorporation of oxygen atoms into organic molecules, and their versatility makes them promising tools for biocatalytic synthesis. Discovering and engineering these enzymes could lead to more efficient and sustainable methods for producing valuable hydroxy amino acids.

Q4: Can protein misfolding be influenced by "cross-seeding" between different proteins?

A4: The studies "1P-058 Cross-seeding fibrillation of Q/N-rich proteins offers new pathomechanism of polyglutamine diseases(Protein:Property, The 47th Annual Meeting of the Biophysical Society of Japan)" [] and "1P-058 ポリグルタミン病の新たな分子病理メカニズム : タンパク質線維の構造伝播による発症制御の可能性(蛋白質-物性(安定性,折れたたみなど),第47回日本生物物理学会年会)" [] investigate a phenomenon called "cross-seeding" in the context of polyglutamine diseases. These diseases, like Huntington's disease, involve the aggregation of misfolded proteins containing stretches of glutamine. The research suggests that the presence of other proteins rich in glutamine or asparagine might influence the aggregation process of disease-related proteins. This "cross-seeding" could represent a novel mechanism contributing to the development of these debilitating conditions.

Q5: Why is the study of deep-sea microorganisms utilizing D-amino acids significant?

A5: The research titled "1P-058 D-アミノ酸を利用する深海微生物の解析(酵素学,酵素工学,一般講演)" [] focuses on deep-sea microorganisms that utilize D-amino acids. While L-amino acids are the building blocks of proteins in most organisms, these extremophiles have adapted to incorporate D-amino acids into their biology. Studying these unusual metabolic pathways could reveal novel enzymes and mechanisms with potential applications in biotechnology and drug discovery. Additionally, understanding the adaptation strategies of deep-sea microorganisms is crucial for exploring life in extreme environments and expanding our knowledge of biodiversity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

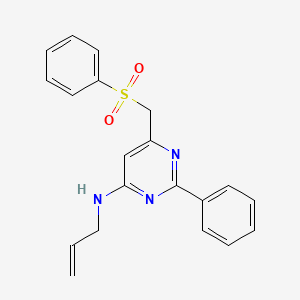

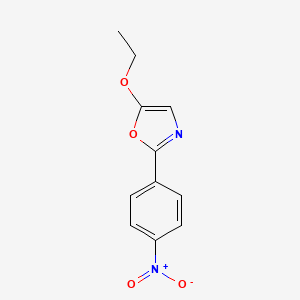

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide](/img/structure/B3140125.png)

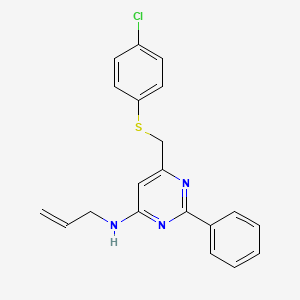

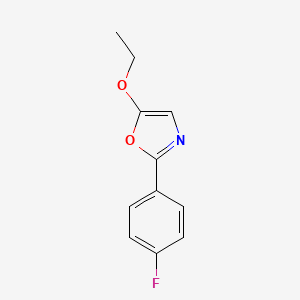

![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-chlorobenzenesulfonamide](/img/structure/B3140153.png)

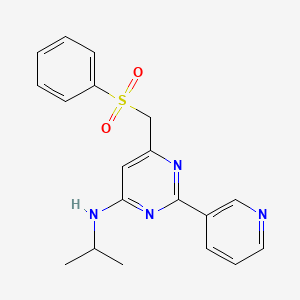

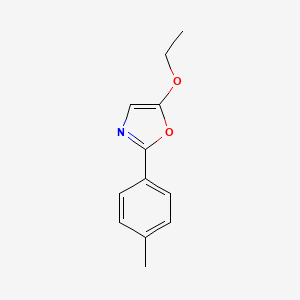

![3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B3140175.png)

![Methyl 3-({2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B3140184.png)

![N-(2,4-dichlorophenyl)-2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B3140191.png)